Protac(H-pgds)-7
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Overview
Description
PROTAC(H-PGDS)-7 is a proteolysis-targeting chimera (PROTAC) designed to target hematopoietic prostaglandin D2 synthase (H-PGDS) for degradation. PROTACs are heterobifunctional molecules that consist of one ligand that binds to a protein of interest and another that recruits an E3 ubiquitin ligase. This chemically-induced proximity results in the ubiquitination and subsequent degradation of the target protein by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC(H-PGDS)-7 involves the conjugation of a ligand specific to H-PGDS with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes:
Ligand Synthesis: The ligands for H-PGDS and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification processes such as high-performance liquid chromatography (HPLC). The production process is optimized for yield and purity to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PROTAC(H-PGDS)-7 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions are typically the degraded forms of the target protein, H-PGDS, and the ubiquitinated intermediates .
Scientific Research Applications
PROTAC(H-PGDS)-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of H-PGDS in various biological processes.
Medicine: Potential therapeutic agent for diseases where H-PGDS is implicated, such as certain cancers and inflammatory conditions.
Industry: Used in drug discovery and development to identify new therapeutic targets and validate drug efficacy
Mechanism of Action
The mechanism of action of PROTAC(H-PGDS)-7 involves the following steps:
Binding: The ligand specific to H-PGDS binds to the target protein.
Recruitment: The ligand that recruits the E3 ubiquitin ligase binds to the ligase.
Ubiquitination: The proximity of the ligase to the target protein results in the ubiquitination of H-PGDS.
Degradation: The ubiquitinated H-PGDS is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
PROTAC-5: Contains phenyl-glutarimide as the E3 ligase ligand.
PROTAC-6: Contains 6-fluoropomalidomide as the E3 ligase ligand.
Uniqueness
PROTAC(H-PGDS)-7 is unique due to its specific targeting of H-PGDS, which is not commonly targeted by other PROTACs. This specificity allows for selective degradation of H-PGDS, reducing potential off-target effects and increasing therapeutic efficacy .
Properties
Molecular Formula |
C40H38N8O7 |
---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
N-[4-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C40H38N8O7/c49-33-14-13-32(36(51)44-33)48-38(53)30-7-4-8-31(34(30)39(48)54)46-19-21-47(22-20-46)37(52)25-15-17-45(18-16-25)28-11-9-27(10-12-28)43-35(50)26-23-41-40(42-24-26)55-29-5-2-1-3-6-29/h1-12,23-25,32H,13-22H2,(H,43,50)(H,44,49,51) |
InChI Key |
KQNXUQJGOJWQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
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